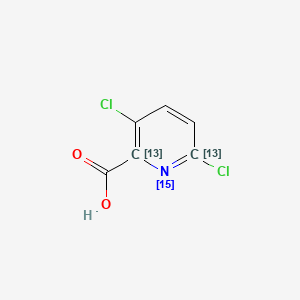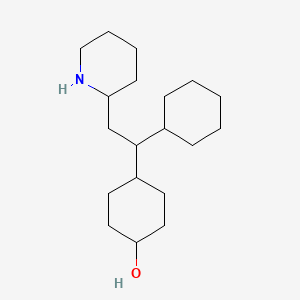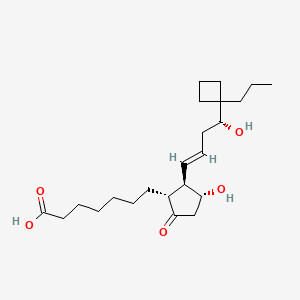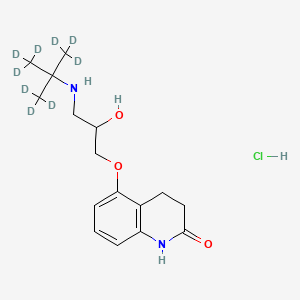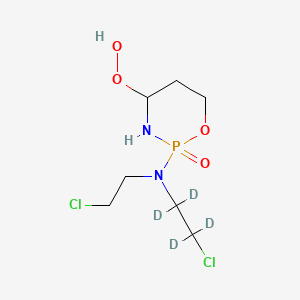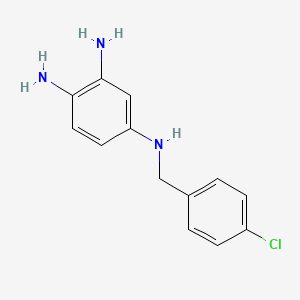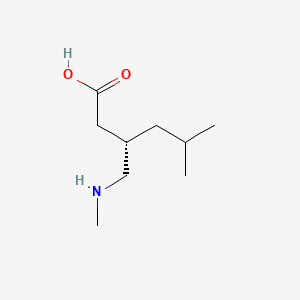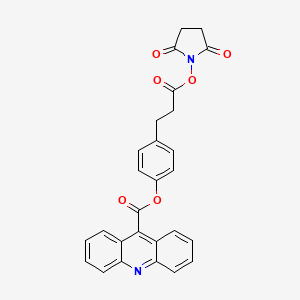
4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C27H20N2O6 and its molecular weight is 468.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Desmethyl Acridinium NHS Ester primarily targets primary amines present in proteins and peptides . These primary amines are often the target of protein labels due to their nucleophilic nature, their propensity to be charged, and their presence at exposed regions of a protein conformation .
Mode of Action
Desmethyl Acridinium NHS Ester is amine-reactive and binds to any primary amino group on proteins/peptides . The compound undergoes a chemiluminescent reaction when exposed to hydrogen peroxide . This reaction involves the formation of a highly strained dioxetane intermediate, which upon elimination of CO2 and emission of light (430 nm), converts to the acridinone .
Biochemical Pathways
The biochemical pathway of Desmethyl Acridinium NHS Ester involves the formation of a stable amide bond between the NHS Ester and amine-containing biomolecules . This reaction occurs in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .
Pharmacokinetics
The compound is known to be used in receptor-ligand binding assays , suggesting that it may have a role in the detection and quantification of specific biomolecules.
Result of Action
The result of the action of Desmethyl Acridinium NHS Ester is the emission of chemiluminescence . This property makes it useful in various applications, including oligonucleotide probing and peptide-binding assays in molecular research . The emitted light can be detected and quantified, providing a measure of the presence and quantity of the target molecule.
Action Environment
The action of Desmethyl Acridinium NHS Ester is influenced by environmental factors such as pH and the presence of hydrogen peroxide . The chemiluminescent reaction of the compound is triggered by treatment with alkaline peroxide . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
Análisis Bioquímico
Biochemical Properties
The Desmethyl Acridinium NHS Ester plays a significant role in biochemical reactions. It can be used to label proteins and nucleic acids . The covalently bound Desmethyl Acridinium NHS Ester will produce chemiluminescence in the presence of hydrogen peroxide . This property allows it to interact with various enzymes, proteins, and other biomolecules, and these interactions are often used in sensitive detection methods in immunoassays and other biological detections .
Cellular Effects
The effects of Desmethyl Acridinium NHS Ester on various types of cells and cellular processes are primarily related to its ability to label proteins and nucleic acids . By binding to these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Desmethyl Acridinium NHS Ester involves its ability to bind covalently to proteins and nucleic acids . This binding occurs through the reaction of the NHS ester group with primary amines present in proteins and nucleic acids . Once bound, the Desmethyl Acridinium NHS Ester can exert its effects at the molecular level, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethyl Acridinium NHS Ester can change over time. This is due to the stability and degradation of the compound, as well as the long-term effects on cellular function observed in in vitro or in vivo studies .
Propiedades
IUPAC Name |
[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] acridine-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O6/c30-23-14-15-24(31)29(23)35-25(32)16-11-17-9-12-18(13-10-17)34-27(33)26-19-5-1-3-7-21(19)28-22-8-4-2-6-20(22)26/h1-10,12-13H,11,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOJMSAFBYZBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)OC(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675802 |
Source


|
| Record name | 4-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}phenyl acridine-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87198-87-6 |
Source


|
| Record name | 4-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}phenyl acridine-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

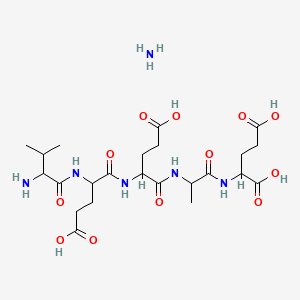
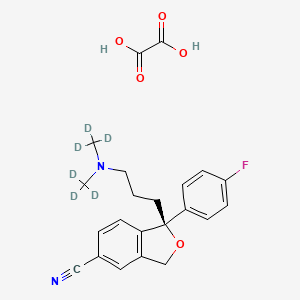
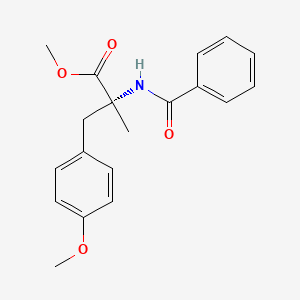
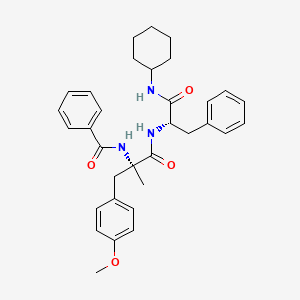
![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
